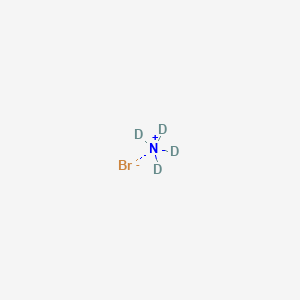
Hbv-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-32 is a potent inhibitor of covalently closed circular DNA (cccDNA) and exhibits significant anti-Hepatitis B Virus (HBV) activity. It achieves an IC50 of 0.14 µM against Hepatitis B surface antigen (HBsAg) and also impedes cell growth . This compound is primarily used in research settings to study its effects on HBV and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-32 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to increase yield and purity, followed by large-scale synthesis using batch or continuous flow reactors. The final product would undergo rigorous quality control to ensure its efficacy and safety for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Hbv-IN-32 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of cccDNA inhibitors.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in HBV replication and infection.
Medicine: It is explored for its potential therapeutic applications in treating HBV infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug resistance mechanisms.
Mécanisme D'action
Hbv-IN-32 exerts its effects by inhibiting the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication. The compound targets specific molecular pathways involved in the replication process, thereby reducing the viral load and impeding cell growth . The exact molecular targets and pathways are still under investigation, but the inhibition of cccDNA formation is a key mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat HBV infections.
Tenofovir: Another nucleoside reverse transcriptase inhibitor with potent anti-HBV activity.
Entecavir: A guanosine analogue that inhibits HBV polymerase.
Uniqueness
Hbv-IN-32 is unique in its potent inhibition of cccDNA formation, which is a critical step in HBV replication. Unlike other compounds that target viral polymerase or reverse transcriptase, this compound specifically disrupts the formation of cccDNA, making it a valuable tool for studying HBV biology and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C22H19ClO5S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
3-[2-[4-(8-chloro-4-oxothiochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H19ClO5S/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |
Clé InChI |
WKZLQSHFWVBZDX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(S3)C(=CC=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






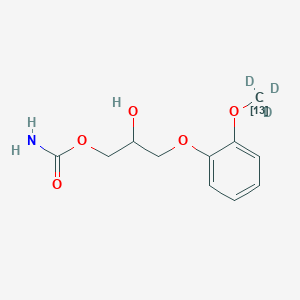
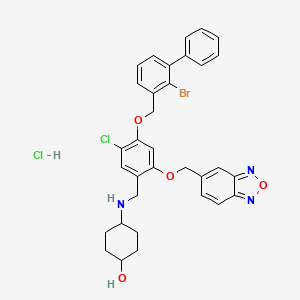


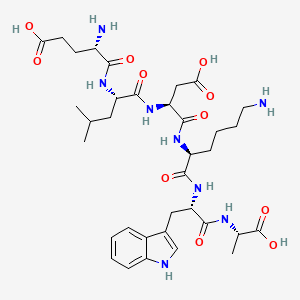
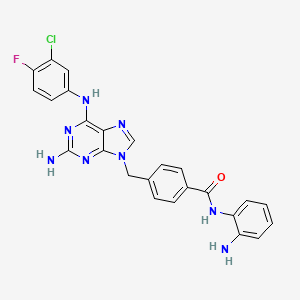
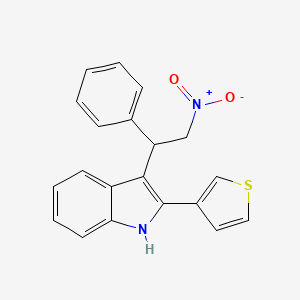

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
